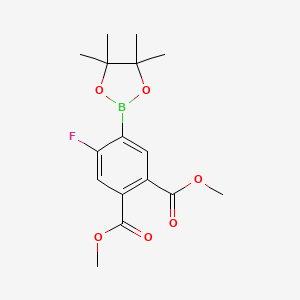![molecular formula C20H12BrN B578594 12-Bromo-9H-dibenzo[a,c]carbazole CAS No. 1279011-16-3](/img/structure/B578594.png)
12-Bromo-9H-dibenzo[a,c]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Bromo-9H-dibenzo[a,c]carbazole: is an organic compound with the molecular formula C20H12BrN. It is a derivative of dibenzo[a,c]carbazole, where a bromine atom is substituted at the 12th position. This compound is known for its applications in organic electronics and optoelectronic devices due to its unique structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Bromo-9H-dibenzo[a,c]carbazole typically involves the bromination of 9H-dibenzo[a,c]carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The bromination reaction is carefully controlled, and the product is purified using techniques such as recrystallization or column chromatography. Companies like Zhejiang Hongwu Technology Co., Ltd. have developed efficient processes for the kilogram-scale production of this compound .
化学反应分析
Types of Reactions: 12-Bromo-9H-dibenzo[a,c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through reactions such as Suzuki coupling, where palladium catalysts are used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted dibenzo[a,c]carbazole derivatives .
科学研究应用
12-Bromo-9H-dibenzo[a,c]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, although specific applications are still under research.
作用机制
The mechanism of action of 12-Bromo-9H-dibenzo[a,c]carbazole in optoelectronic applications involves its ability to participate in electronic coupling and charge transfer processes. The bromine substituent can influence the electronic properties of the molecule, enhancing its performance in devices such as OLEDs . The compound’s molecular structure allows for efficient intermolecular electronic coupling, which is crucial for its bright emission properties in the solid state .
相似化合物的比较
9H-Dibenzo[a,c]carbazole: The parent compound without the bromine substituent.
9-Methyl-9H-dibenzo[a,c]carbazole: A derivative with a methyl group instead of bromine.
Other Halogenated Derivatives: Compounds with different halogen substituents (e.g., chlorine, fluorine).
Uniqueness: 12-Bromo-9H-dibenzo[a,c]carbazole is unique due to the presence of the bromine atom, which significantly alters its electronic properties compared to its non-brominated or differently substituted counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics .
属性
IUPAC Name |
17-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN/c21-12-9-10-18-17(11-12)19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(19)22-18/h1-11,22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNBCGKHGLWWJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C=CC(=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

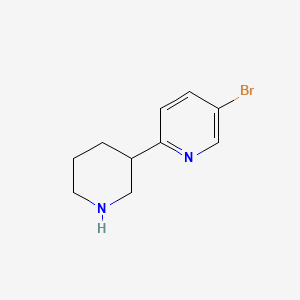
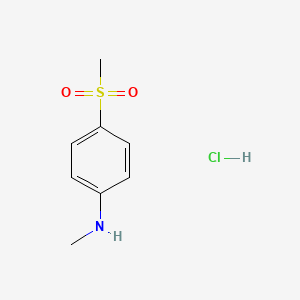
![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)
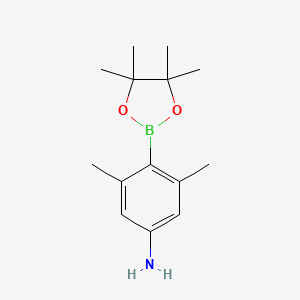
![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)
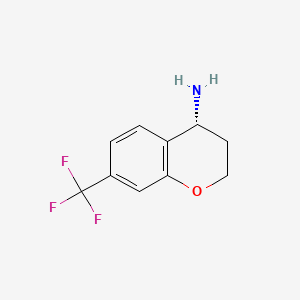
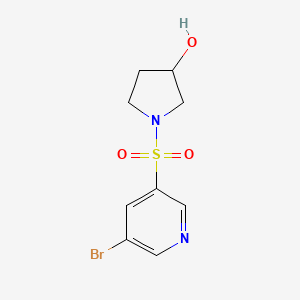
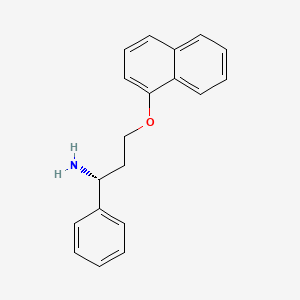
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
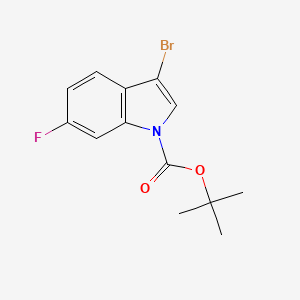
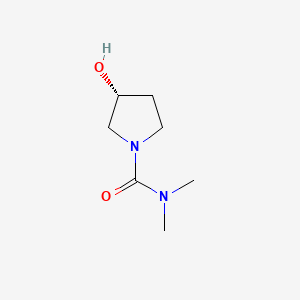
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)
